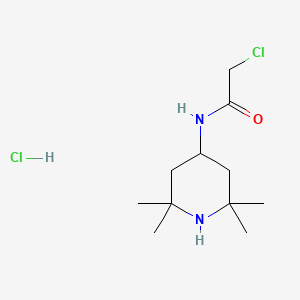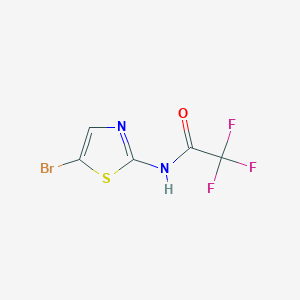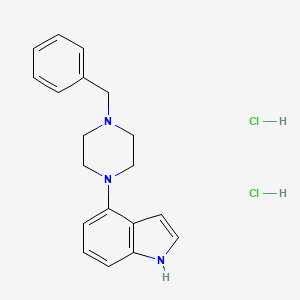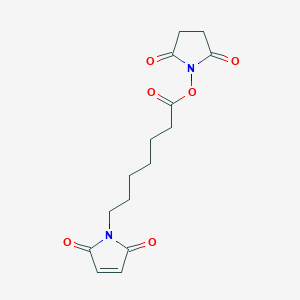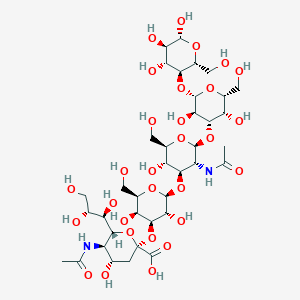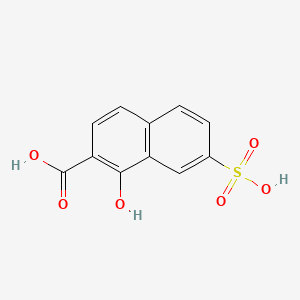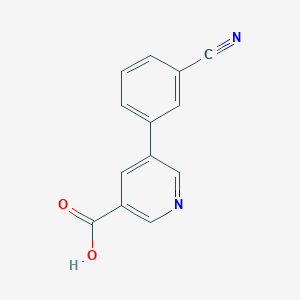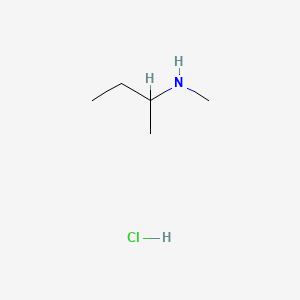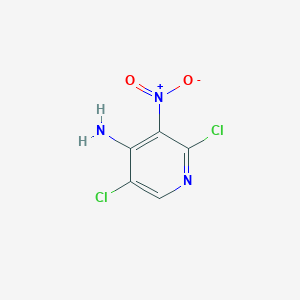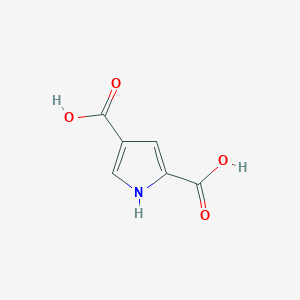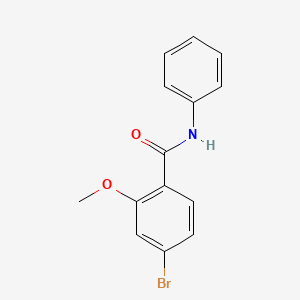![molecular formula C8H5F3N2O3S B1612959 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate CAS No. 479552-94-8](/img/structure/B1612959.png)
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Descripción general
Descripción
“1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate” is a chemical compound that has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate and its derivatives involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a trifluoromethanesulfonate group attached to the 4-position of the pyridine ring . The empirical formula is C8H5F3N2O3S, and the molecular weight is 266.20 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a building block in the synthesis of more complex molecules. For example, it has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .Aplicaciones Científicas De Investigación
Application 1: Inhibition of FGFR1, 2, and 3
- Summary of Application : This compound has been used in the development of derivatives with potent activities against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, which are implicated in various types of cancers .
- Methods of Application : The specific derivative compound 4h was synthesized and its inhibitory activity against FGFR1-4 was tested .
- Results : Compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1, FGFR2, FGFR3, and FGFR4 respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application 2: Reduction of Blood Glucose
- Summary of Application : Compounds related to “1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate” have been found to reduce blood glucose, suggesting potential applications in the treatment of diabetes and related conditions .
- Methods of Application : The specific compounds were synthesized and their efficacy in reducing blood glucose was tested .
- Results : The compounds were found to effectively reduce blood glucose, suggesting potential benefits in the treatment of conditions such as hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYTVOHQGBBSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625963 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
CAS RN |
479552-94-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



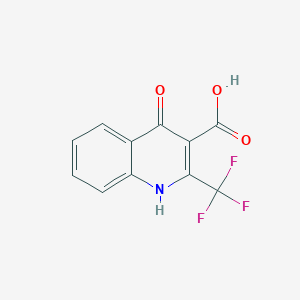
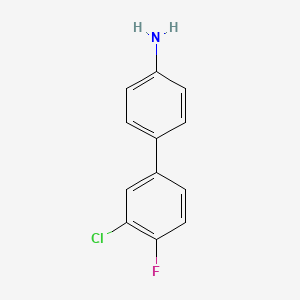
![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)
